molecular formula C20H14FN3O3S2 B6569948 N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide CAS No. 886893-09-0

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Cat. No.: B6569948
CAS No.: 886893-09-0
M. Wt: 427.5 g/mol
InChI Key: RRCCGJWLCUIGIM-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a benzamide moiety and a 4-fluorobenzenesulfonamido group. This structure integrates sulfonamide functionality, known for enhancing biological activity and solubility, with the benzothiazole scaffold, which is widely studied for its antimicrobial, anticancer, and nonlinear optical (NLO) properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S2/c21-14-8-10-16(11-9-14)29(26,27)24-15-5-3-4-13(12-15)19(25)23-20-22-17-6-1-2-7-18(17)28-20/h1-12,24H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCCGJWLCUIGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide typically involves multiple steps. One common approach is the reaction of 1,3-benzothiazol-2-amine with 3-(4-fluorobenzenesulfonylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the benzamide group to yield amines.

  • Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of hydroxyl, carboxyl, or other oxidized derivatives.

  • Reduction: Formation of primary or secondary amines.

  • Substitution: Introduction of different functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activity, including antibacterial and antifungal properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide exerts its effects involves interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound differs from 2-BTBA and 2-BTFBA by incorporating a sulfonamido group, which may enhance hydrogen-bonding capacity and bioavailability compared to simple benzamide derivatives .
  • Fluorine placement (para in the target vs. ortho in 2-BTFBA) alters electronic effects: para substitution likely increases polarity and influences crystal packing .
Spectroscopic and Crystallographic Properties

FT-IR Analysis :

  • 2-BTBA/2-BTFBA : N-H stretching at 3165–3233 cm⁻¹; carbonyl (C=O) at 1670–1620 cm⁻¹ .
  • Target Compound : Expected C=O stretch (amide I band) near 1660 cm⁻¹ and S=O vibrations (sulfonamide) at 1150–1250 cm⁻¹, based on analogous sulfonyl-containing compounds .

X-ray Diffraction :

  • 2-BTBA : Unit cell volume = 1169.13 ų; lattice parameters (a = 5.9479 Å, b = 16.8568 Å) .
  • 2-BTFBA : Larger unit cell (1195.61 ų) due to fluorine substitution, demonstrating halogen-induced lattice expansion .
  • Target Compound : The bulkier sulfonamido group may further increase unit cell dimensions compared to 2-BTFBA, affecting thermal stability and NLO properties .

Key Findings :

  • Fluorine and sulfonamide groups in the target compound may synergize to improve antimicrobial efficacy, as seen in fluoro-substituted triazoles (e.g., 6-fluoro derivatives in ).
  • The sulfonamido group’s electron-withdrawing nature could enhance NLO response, similar to sulfonyl-containing triazoles .
Thermal and Stability Profiles
  • 2-BTBA/2-BTFBA : Decomposition temperatures >250°C, with fluorinated analogs showing marginally higher thermal stability .
  • Triazoles [7–9] : Stability influenced by tautomerism; thione tautomers dominate due to absence of S-H vibrations in IR .
  • Target Compound : Sulfonamido groups typically increase thermal resilience, suggesting decomposition temperatures exceeding 2-BTFBA’s .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12FN3O2S2
  • Molecular Weight : 341.39 g/mol

This compound features a benzothiazole moiety linked to a sulfonamide and an amide functional group, which contributes to its biological activity.

Benzothiazole derivatives, including this compound, exhibit various mechanisms of action:

  • Antimicrobial Activity : Benzothiazoles have been shown to disrupt bacterial cell wall synthesis, particularly in Mycobacterium tuberculosis. The interaction with target proteins leads to inhibition of essential cellular functions, resulting in bacterial death.
  • Antitumor Activity : The compound has demonstrated potential antitumor effects by inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .
  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other enzymes involved in tumor metabolism, leading to reduced tumor growth and survival rates .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis8 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, particularly against Mycobacterium tuberculosis.

Antitumor Activity

In vitro studies assessed the antitumor activity on human lung cancer cell lines (A549, HCC827, NCI-H358). The findings are presented in the table below:

Cell Line IC50 (µM) Assay Type
A5496.75 ± 0.192D Culture
HCC8275.13 ± 0.972D Culture
NCI-H3587.02 ± 3.252D Culture

The compound exhibited lower IC50 values in 2D cultures compared to 3D cultures, indicating a potential for further development as an antitumor agent .

Case Studies

Recent studies have highlighted the efficacy of similar benzothiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A study involving patients with advanced lung cancer treated with benzothiazole derivatives showed a significant reduction in tumor size and improved survival rates compared to standard chemotherapy .
  • Tuberculosis Treatment : Clinical trials using benzothiazole compounds as adjunct therapy for tuberculosis indicated enhanced treatment outcomes when combined with traditional antibiotics.

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